Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate
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Overview
Description
Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of propanoic acid and contains an amino group substituted with a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-2-methylpropanoic acid with butan-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various physiological responses.
Comparison with Similar Compounds
Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate can be compared with other similar compounds such as:
Methyl 3-[(butyl)amino]-2-methylpropanoate: Similar structure but with a butyl group instead of a butan-2-yl group.
Ethyl 3-[(butan-2-yl)amino]-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-[(butan-2-yl)amino]-2-ethylpropanoate: Similar structure but with an ethyl group on the propanoate backbone.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-(butan-2-ylamino)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-8(3)10-6-7(2)9(11)12-4/h7-8,10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMVSQWKGNGRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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